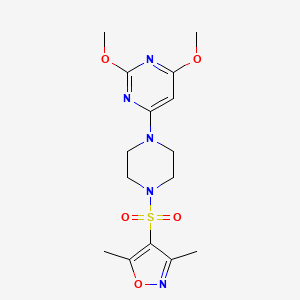
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone is a fascinating chemical compound with a complex structure It consists of a piperazine ring connected to a pyrazole moiety via an ethyl linker, and a cyclopropyl ketone group attached to the piperazine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone typically involves the following steps:
Formation of 1-(2-Bromoethyl)pyrazole: : This intermediate can be synthesized by the bromination of 2-ethylpyrazole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
N-alkylation of Piperazine: : 1-(2-Bromoethyl)pyrazole is then reacted with piperazine to form 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine. This reaction is generally conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to promote nucleophilic substitution.
Attachment of Cyclopropyl Group: : Finally, the compound is reacted with cyclopropylcarbonyl chloride in the presence of a base, such as triethylamine, to yield the desired product. This acylation step is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: For industrial-scale production, continuous flow chemistry might be employed to enhance efficiency and yield. Automated reactors with real-time monitoring could ensure optimal reaction conditions and consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: : The pyrazole moiety can undergo oxidation under appropriate conditions, potentially leading to the formation of hydroxypyrazole derivatives.
Reduction: : The carbonyl group in the cyclopropyl ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: : Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: : Alkyl halides (e.g., methyl iodide) in the presence of a base.
Major Products Formed:
Oxidation: : Hydroxypyrazole derivatives.
Reduction: : Alcohol derivatives.
Substitution: : N-alkylated piperazine derivatives.
科学的研究の応用
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone has a plethora of applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.
Biology: : Its interactions with biological molecules can be studied to understand its potential as a bioactive compound.
Medicine: : Investigations into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases.
Industry: : It can be employed in the manufacture of specialty chemicals and materials.
作用機序
The compound likely exerts its effects by interacting with specific molecular targets within biological systems. Its structure suggests it could act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity. Detailed mechanistic studies would involve examining its binding affinity, receptor selectivity, and downstream signaling pathways. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.
類似化合物との比較
Comparison with Other Compounds:
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone: : This compound contains an imidazole ring instead of a pyrazole ring, leading to different chemical reactivity and biological activity.
(4-(2-(1H-triazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone: : The triazole moiety provides additional nitrogen atoms, which could influence the compound's interaction with metal ions and enzymes.
Uniqueness: The presence of the pyrazole ring in (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone is distinctive as it imparts specific electronic properties and potential hydrogen bonding interactions. These features can significantly influence its behavior in chemical reactions and biological systems, setting it apart from similar compounds.
There you go, a dive into the world of this compound!
特性
IUPAC Name |
cyclopropyl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13(12-2-3-12)16-9-6-15(7-10-16)8-11-17-5-1-4-14-17/h1,4-5,12H,2-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVKVTMKCCIRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)
![ethyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2873614.png)



![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)


![5-Fluoro-4-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2873632.png)
